molecular formula C11H14ClN3O B1356016 4-Hydrazino-6-ethoxyquinoline hydrochloride CAS No. 1172910-15-4

4-Hydrazino-6-ethoxyquinoline hydrochloride

Cat. No. B1356016
M. Wt: 239.7 g/mol
InChI Key: KWCSTCOKSPVHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazino-6-ethoxyquinoline hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H13N3O•HCl and a molecular weight of 239.7 .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-6-ethoxyquinoline hydrochloride consists of 11 carbon atoms, 14 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .

Scientific Research Applications

Synthesis and Transformations

4-Hydrazino-6-ethoxyquinoline hydrochloride is involved in various synthesis and transformation processes. For instance, it is used in the synthesis of 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines through reactions with ethyl acetoacetate and acetone (Avetisyan, Aleksanyan, & Ambartsumyan, 2010). Additionally, it is a key precursor in the synthesis of novel 6-iodoquinazolin-4(3H)-one derivatives with potential antifungal activity (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

Affinity Adsorbents and Chromatography

In the field of biochemistry, 4-hydrazino-6-ethoxyquinoline hydrochloride is used in the preparation of high-capacity affinity adsorbents. These adsorbents are utilized for affinity chromatography of lectins, demonstrating the compound's application in purification and analysis techniques (Ito, Yamasaki, Seno, & Matsumoto, 1986).

Antimicrobial Agents

Derivatives of 4-hydrazino-6-ethoxyquinoline hydrochloride have been investigated for their antimicrobial properties. For example, 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives, synthesized through reactions with hydrazine hydrate and other compounds, exhibited antimicrobial activities (El-zohry & Abd-Alla, 2007).

Biological Activity and Fluorogenic Substrates

The compound is also involved in the synthesis of fluorogenic substrates for enzyme studies. For instance, it has been used to synthesize peptidylhydrazido derivatives as substrates for histochemical studies of enzymes like dipeptidyl peptidase IV and tripeptidyl peptidase I (Ivanov, Tasheva, Todorova, & Dimitrova, 2009).

properties

IUPAC Name

(6-ethoxyquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-15-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCSTCOKSPVHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589073
Record name 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-6-ethoxyquinoline hydrochloride

CAS RN

1172910-15-4
Record name 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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